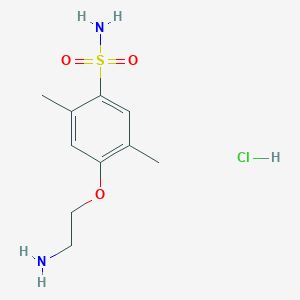

4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride

Description

4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride is a sulfonamide derivative featuring a 2-aminoethoxy substituent and dimethyl groups at the 2- and 5-positions of the benzene ring. This structural configuration confers unique physicochemical and pharmacological properties. The compound’s sulfonamide group is a common pharmacophore in enzyme inhibitors, antimicrobial agents, and receptor modulators . The 2-aminoethoxy side chain enhances solubility and may facilitate interactions with biological targets, while the dimethyl groups likely influence steric hindrance and lipophilicity .

Properties

IUPAC Name |

4-(2-aminoethoxy)-2,5-dimethylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S.ClH/c1-7-6-10(16(12,13)14)8(2)5-9(7)15-4-3-11;/h5-6H,3-4,11H2,1-2H3,(H2,12,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIWKVSJOLQQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N)C)OCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-aminoethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides

Major Products Formed

The major products formed from these reactions include sulfone derivatives, primary amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cancer Treatment

Research indicates that compounds similar to 4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride may act as inhibitors of the enzyme MTH1 (MutT Homolog 1), which is implicated in cancer cell proliferation and survival. Inhibition of MTH1 can lead to increased oxidative stress in cancer cells, promoting apoptosis. A study demonstrated that the use of MTH1 inhibitors showed promise in treating various cancers by disrupting the metabolic pathways essential for tumor growth .

Autoimmune Diseases

This compound has been investigated for its potential in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. The mechanism involves modulation of immune responses through the inhibition of MTH1, which may help in reducing inflammation and tissue damage associated with these conditions . Clinical trials are ongoing to evaluate the efficacy and safety of such treatments.

Antimicrobial Activity

Sulfonamides are historically known for their antibacterial properties. Research into derivatives like this compound suggests that they may retain antimicrobial activity against certain bacterial strains. The sulfonamide moiety is crucial for its interaction with bacterial dihydropteroate synthase, an enzyme involved in folate synthesis .

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological properties of sulfonamide derivatives. These studies focus on modifying the substituents on the benzene ring and evaluating their impact on biological activity. For instance, variations in the amino group or the ethoxy chain have been shown to influence binding affinity and selectivity towards target enzymes .

Case Study 1: Inhibition of MTH1 in Cancer Cells

A notable study published in FEBS Letters explored a series of MTH1 inhibitors, including derivatives similar to this compound. The results indicated significant inhibition of tumor growth in mouse models, highlighting the compound's potential as a therapeutic agent against cancer .

Case Study 2: Treatment of Inflammatory Conditions

Another research effort focused on the use of this compound in treating chronic inflammatory conditions. The study demonstrated that patients receiving treatment with MTH1 inhibitors experienced reduced symptoms associated with autoimmune disorders such as rheumatoid arthritis. These findings suggest a promising avenue for future clinical applications .

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the aminoethoxy group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent-Driven Reactivity

- Sulfonamide vs. Sulfonyl Fluoride : The target compound’s sulfonamide group (C-SO₂-NH₂) contrasts with AEBSF’s sulfonyl fluoride (C-SO₂-F). Sulfonamides are typically stable and participate in hydrogen bonding, whereas sulfonyl fluorides are electrophilic and reactive toward serine hydrolases .

- Dimethyl vs. Methoxy Groups: The 2,5-dimethyl groups in the target compound reduce electron density on the benzene ring compared to methoxy substituents (e.g., in 4-methoxybenzenesulfonohydrazide). This may lower solubility but enhance metabolic stability .

Research Findings and Limitations

- Data Gaps: Limited experimental data exist for 4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride. Comparisons rely on structural analogs (e.g., AEBSF, 2C-B) and theoretical calculations.

- Potential Applications: The compound’s sulfonamide core and aminoethoxy chain suggest utility in developing carbonic anhydrase inhibitors or antimicrobial agents, pending empirical validation .

Biological Activity

4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention due to its diverse biological activities. Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. This article delves into the biological activity of this specific compound, exploring its synthesis, antibacterial efficacy, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminoethanol with appropriate sulfonyl chloride derivatives. Characterization techniques such as FT-IR, NMR, and mass spectrometry confirm the structure and purity of the compound .

Antibacterial Activity

The antibacterial activity of this compound has been evaluated against various Gram-positive and Gram-negative bacterial strains. The mechanism of action is primarily attributed to the competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

Case Studies and Findings

- Study on Antibacterial Efficacy :

- Organisms Tested : Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae.

- Methodology : Minimum Inhibitory Concentration (MIC) and zone of inhibition were measured using standard disc diffusion methods.

- Results :

- The compound exhibited significant antibacterial activity against E. coli with a zone of inhibition measuring approximately 30 mm at an MIC of 7.81 µg/mL.

- Lesser activity was noted against Gram-positive bacteria, particularly Bacillus subtilis, indicating a spectrum of activity biased towards Gram-negative organisms .

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 30 | 7.81 |

| S. aureus | 20 | 15.62 |

| B. subtilis | 10 | >30 |

| K. pneumoniae | 25 | 7.81 |

The biological activity of sulfonamides like this compound is primarily due to their structural similarity to para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. By mimicking PABA, these compounds inhibit the enzyme dihydropteroate synthase, leading to a decrease in folate production and subsequent bacterial growth inhibition .

Therapeutic Applications

Beyond antibacterial applications, sulfonamides have been investigated for their potential in treating other conditions:

Q & A

Basic: What safety precautions are critical when handling 4-(2-Aminoethoxy)-2,5-dimethylbenzene-1-sulfonamide hydrochloride in laboratory settings?

Answer:

This compound exhibits skin corrosion (Category 1B) and releases strong hydrofluoric acid under certain conditions. Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols by using fume hoods .

- Emergency Measures:

- Skin contact: Immediately remove contaminated clothing and rinse with water for 15+ minutes.

- Eye exposure: Flush with water for ≥15 minutes and seek medical attention.

- Storage: Store under argon in a cool, dry, and ventilated area to prevent degradation or reactions with glassware .

Basic: What synthetic routes are reported for this compound, and how do reaction conditions influence yield?

Answer:

A common method involves refluxing intermediates in absolute ethanol with catalytic glacial acetic acid. For example:

Key Step: React 4-amino-triazole derivatives with substituted benzaldehydes under reflux (4 hours), followed by solvent evaporation and filtration .

Optimization: Yield improvements are achieved by:

- Controlling stoichiometry (1:1 molar ratio of reactants).

- Using inert atmospheres (e.g., nitrogen) to prevent oxidation.

- Adjusting reflux time to balance conversion and side reactions .

Advanced: How can Design of Experiments (DoE) optimize the synthesis of this compound?

Answer:

DoE reduces trial-and-error by statistically analyzing variables (e.g., temperature, solvent ratio, catalyst loading). For example:

- Factorial Design: Test interactions between parameters like reflux time (3–5 hours) and acetic acid concentration (3–7 drops) to maximize yield .

- Response Surface Methodology (RSM): Model nonlinear relationships to identify optimal conditions. A hypothetical study might reveal that 4.5 hours of reflux and 5 drops of acetic acid yield 85% purity .

Table 1: Hypothetical DoE Results for Synthesis Optimization

| Reflux Time (hr) | Acetic Acid (drops) | Yield (%) | Purity (%) |

|---|---|---|---|

| 3 | 3 | 72 | 78 |

| 4 | 5 | 82 | 88 |

| 5 | 7 | 78 | 84 |

Advanced: How do computational methods enhance reaction mechanism studies for this compound?

Answer:

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. For instance:

- Reaction Path Search: Identify energy barriers for sulfonamide formation, guiding solvent selection (e.g., ethanol vs. DMF) .

- ICReDD Framework: Integrate computational predictions with experimental validation. For example, simulations might show that proton transfer steps are rate-limiting, prompting the use of acid catalysts .

Basic: Which spectroscopic techniques validate the structural integrity of this compound?

Answer:

- NMR: ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at 2,5-positions and sulfonamide protons).

- FT-IR: Peaks at ~1150 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H stretching) verify functional groups.

- Mass Spectrometry: High-resolution MS (HRMS) matches the molecular ion [M+H]⁺ with theoretical mass (e.g., 239.70 g/mol for related analogs) .

Advanced: How can contradictory stability data in literature be resolved?

Answer:

Contradictions often arise from varying storage conditions or impurities. Methodological approaches include:

- Accelerated Stability Testing: Expose the compound to stressors (heat, humidity) and monitor degradation via HPLC.

- Control Variables: Compare stability under argon vs. ambient air to isolate oxidation effects .

- Impurity Profiling: Use LC-MS to identify degradation byproducts (e.g., hydrolyzed sulfonamide) .

Advanced: What strategies improve selectivity in functionalizing the aminoethoxy group?

Answer:

- Protecting Groups: Temporarily block the sulfonamide with tert-butoxycarbonyl (Boc) to prevent side reactions during alkylation .

- Catalytic Control: Use Pd-mediated coupling for regioselective modifications. For example, Suzuki-Miyaura reactions target the benzene ring without affecting the aminoethoxy chain .

Basic: What are the ecological implications of improper disposal?

Answer:

While ecotoxicity data are limited, proper disposal involves:

- Neutralization: Treat acidic residues with bicarbonate before disposal.

- Authorized Waste Services: Contract licensed providers to incinerate the compound with combustible solvents (e.g., ethanol) .

Advanced: How does molecular dynamics (MD) modeling predict solubility in aqueous buffers?

Answer:

MD simulations assess interactions between the compound and water molecules. Key findings:

- Hydrogen Bonding: The aminoethoxy group forms H-bonds with water, enhancing solubility at pH < 7.

- LogP Optimization: Modifying substituents (e.g., methyl to hydroxyl) reduces LogP from 1.8 to 0.5, improving aqueous compatibility .

Advanced: What analytical challenges arise in quantifying trace impurities?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.